Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] typically involves the condensation of 2,6-di-tert-butylphenol with acetaldehyde under acidic conditions . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenolic groups to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and catalysts to enhance the reaction rate and yield . The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The primary mechanism of action of Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] is its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in various oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: A simpler phenolic compound with similar antioxidant properties.
2,4-di-tert-butylphenol: Another phenolic compound with antioxidant activity.
2,2’-methylenebis(4,6-di-tert-butylphenol): A structurally similar compound with a methylene bridge instead of an ethylidene bridge.
Uniqueness
Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] is unique due to its ethylidene bridge, which provides greater steric hindrance and enhances its antioxidant properties compared to similar compounds . This structural feature makes it particularly effective in stabilizing polymers and preventing oxidative degradation .
Properties
IUPAC Name |
2-[1-[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]ethyl]-4,6-bis(2-methylbutan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2/c1-14-31(6,7)23-18-25(29(35)27(20-23)33(10,11)16-3)22(5)26-19-24(32(8,9)15-2)21-28(30(26)36)34(12,13)17-4/h18-22,35-36H,14-17H2,1-13H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSLMEUQXLIUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)C2=C(C(=CC(=C2)C(C)(C)CC)C(C)(C)CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449045 | |
Record name | 2,2'-ethylidenebis(4,6-di-t-amylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91509-15-8 | |
Record name | 2,2'-ethylidenebis(4,6-di-t-amylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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